ataCXium A Palladium Generation 3 is a specialized palladium-based catalyst primarily utilized in organic synthesis, particularly in cross-coupling reactions. Its molecular formula is C₃₇H₅₂NO₃PPdS, with a molecular weight of approximately 728.28 g/mol. This compound is recognized for its efficiency and versatility in facilitating various chemical transformations, making it a valuable tool for chemists engaged in synthetic organic chemistry .
ataCXium A Palladium Generation 3 serves as a precatalyst in several important reactions, including:
The synthesis of ataCXium A Palladium Generation 3 typically involves the following steps:
ataCXium A Palladium Generation 3 finds applications across various fields:
Studies on interaction mechanisms involving ataCXium A Palladium Generation 3 primarily focus on its catalytic properties rather than direct biological interactions. Research indicates that the palladium center facilitates the formation of carbon-carbon bonds by stabilizing transition states during reactions. Understanding these interactions can help optimize reaction conditions for better yields and selectivity .
Several compounds exhibit similar catalytic properties to ataCXium A Palladium Generation 3. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| CataCXium A Palladium Generation 1 | First generation catalyst; less efficient | Older technology with lower selectivity |
| CataCXium A Palladium Generation 2 | Improved efficiency; broader substrate scope | Enhanced regioselectivity compared to Gen 1 |
| CataCXium A Palladium Generation 4 | Latest generation; higher activity and stability | Superior performance in challenging substrates |
| CataCXium B | Alternative phosphine ligand system | Different ligand architecture for specific applications |
The third generation of ataCXium A Palladium stands out due to its balance between efficiency and selectivity, making it particularly suited for complex synthetic tasks .
cataCXium A Pd G3 ([(di-1-adamantyl-n-butylphosphine)-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate) melts with decomposition at 196-241 °C and is supplied as an air-stable off-white solid [1]. Conversion to the active palladium(0) species occurs after intramolecular C–N reductive elimination, releasing 2-aminobiphenyl and generating mono-ligated palladium(0) [2].
| Solid-state descriptors | Value [1] |
|---|---|
| Empirical formula | C₃₇H₅₂NO₃PPdS |
| Molecular weight | 728.28 g mol⁻¹ |
| Recommended reactions | Suzuki–Miyaura, Heck, Hiyama, Negishi, Sonogashira, Stille, Buchwald–Hartwig [1] |
The di-1-adamantyl-n-butylphosphine ligand is exceptionally bulky (Tolman cone angle ≈ 206°) and electron-rich (calculated buried volume 55%) [3] [4]. These steric and electronic parameters enforce rapid dissociation of the second phosphine upon reduction, delivering a coordinatively unsaturated twelve-electron palladium(0) species that drives fast oxidative addition even toward aryl chloride electrophiles [2] [5].
Kinetic studies employing bis(di-1-adamantyl-n-butylphosphine)-palladium(0) complexes reveal two distinct oxidative-addition regimes that depend on the aryl halide [5]:
| Aryl halide | Plot of 1/k_obs vs 1/[ArX] | Dependence on free ligand | Rate constant range, 70-100 °C |
|---|---|---|---|
| Iodobenzene | Linear with y-intercept ≈ 0 → first-order in aryl iodide | k_obs invariant to ligand → reaction at bis-ligated palladium(0) | (1.3 ± 0.2) × 10⁻³ s⁻¹ at 70 °C [5] |
| Bromobenzene | k_obs vs [ArBr] linear, non-zero intercept → dual pathways | k_obs independent of ligand, suggests mixed mono-/bis-routes | (2.5 ± 0.3) × 10⁻⁴ s⁻¹ at 90 °C [5] |
| 2-Trifluoromethylchlorobenzene | 1/k_obs linear in 1/[ArCl] → associative displacement | k_obs inverse in ligand → dissociation pre-equilibrium | (6.0 ± 1.0) × 10⁻⁴ s⁻¹ at 100 °C [5] |
Key observations:
Bulky electron-donating phosphines accelerate reductive elimination by stabilising low-coordinate transition states and enforcing cis-geometry of coupling partners [2] [7].
| Comparative study | Ligand (full name) | Reductive-elimination barrier ΔG‡ (kcal mol⁻¹) | Observed product-forming rate enhancement |
|---|---|---|---|
| Alkyl-palladium amido complexes [7] | Tri-tert-butylphosphine | 22.9 ± 0.7 | 1.0× |
| 1-Adamantyl-di-tert-butylphosphine | 20.2 ± 0.5 | 3.1× | |
| Di-1-adamantyl-n-butylphosphine | 18.5 ± 0.4 | 4.8× |
The di-1-adamantyl-n-butylphosphine ligand features:
Automated parallel kinetics on the industrial carbonylative formylation catalysed by di-1-adamantyl-n-butylphosphine–palladium show first-order dependence on catalyst and half-order in tetramethylethylenediamine base, but zero-order in aryl bromide [6].
| Parameter | Experimental order | Activation parameters (4-bromoanisole) |
|---|---|---|
| Catalyst concentration | +1 | ΔH‡ = 16.0 kcal mol⁻¹ [6] |
| Base active sites | ≈ +1 | ΔS‡ = –36.6 cal K⁻¹ mol⁻¹ [6] |
| Carbon monoxide pressure | Positive, affects selectivity | ΔG‡₍₃₇₃ₖ₎ = 29.6 kcal mol⁻¹ [6] |
| Dihydrogen pressure | Positive, rate-determining | Small Kinetic Isotope Effect = 1.1–1.2 (H₂/D₂) [6] |
Mechanistic interpretation:
Using 0.005 mol % palladium acetate and 0.01 mol % di-1-adamantyl-n-butylphosphine, aryl chlorides couple with phenylboronic acid at 90 °C to give turnover numbers up to 200,000 [10]:
| Substrate | TOF (h⁻¹) | Observed rate-limiting event |
|---|---|---|
| p-Chlorobenzonitrile | 4,000 | Transmetalation indicated by boronate inhibition [10] |
| o-Chloroanisole | 1,500 | Oxidative addition (steric penalty) [10] |
| 3-Chlorotoluene | 3,200 | Diffusion-limited at ≤ 0.1 mol % ligand [10] |
The presence of di-1-adamantyl-n-butylphosphine preserves monoligated palladium(0), ensuring rapid oxidative addition despite low catalyst loadings [10].
| Precatalyst (generation) | Typical loading (mol %) | Substrate class | Turnover number | Reference |
|---|---|---|---|---|
| cataCXium A Pd G1 | 1.0 | Aryl chloride | ≤ 3,000 [10] | 24 |
| cataCXium A Pd G2 | 0.25 | Heteroaryl bromide | 20,000 [10] | 24 |
| cataCXium A Pd G3 | 0.005 | Aryl chloride | 200,000 [10] | 24 |
| RuPhos Pd G3 | 0.01 | Sterically hindered chloride | 50,000 [11] | 7 |
| XPhos Pd G3 | 0.05 | Vinyl tosylate | 15,000 [12] | 31 |
The third-generation precatalyst shows an order-of-magnitude leap in effective turnover number relative to first-generation parents due to faster activation (intramolecular C–N reductive elimination) and the superior steric/electronic profile of di-1-adamantyl-n-butylphosphine [1] [2].